Home > Products > Screening Compounds P61133 > D,L-erythro-PPMP
D,L-erythro-PPMP -

D,L-erythro-PPMP

Catalog Number: EVT-1506838
CAS Number:
Molecular Formula: C29H50N2O3· HCl
Molecular Weight: 511
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

D,L-erythro-1-phenyl-2-palmitoyl-3-morpholino-1-propanol, commonly referred to as D,L-erythro-PPMP, is a synthetic compound that plays a pivotal role in the inhibition of glucosylceramide synthase. This enzyme is crucial for the synthesis of glucosylceramide and other glycosphingolipids, which are implicated in various cellular processes and diseases, including cancer and malaria. D,L-erythro-PPMP has garnered attention for its potential therapeutic applications, particularly in enhancing the efficacy of ceramide-generating anticancer agents.

Source and Classification

D,L-erythro-PPMP is classified as a sphingolipid analog and belongs to a broader category of compounds known as glucosylceramide synthase inhibitors. It is synthesized from commercially available starting materials through various chemical reactions, primarily involving stereoselective additions to form its distinct stereoisomers. The compound is often studied in the context of its biological effects on cancer cells and its utility in malaria research.

Synthesis Analysis

Methods

The synthesis of D,L-erythro-PPMP can be achieved through several methodologies, with one notable approach involving the stereoselective addition of phenyl cuprate to D-galactose-derived aldehyde. This method results in the formation of the desired D-threo isomer, which is more effective in inhibiting ceramide degradation than its L-threo counterpart .

Technical details include:

  • Starting Materials: Typically involve D-galactose derivatives.
  • Reagents: Phenyl cuprate for stereoselective addition.
  • Conditions: Controlled temperature and reaction time to ensure high yields of the desired stereoisomers.
Molecular Structure Analysis

Structure and Data

D,L-erythro-PPMP features a complex molecular structure characterized by two chiral centers, leading to four possible stereoisomers: D-threo, L-threo, D-erythro, and L-erythro. The specific configuration of these centers significantly influences the compound's biological activity.

Key structural data:

  • Molecular Formula: C20H39N2O3
  • Molecular Weight: Approximately 351.54 g/mol
  • Stereochemistry: The erythro configuration denotes that the hydroxyl groups on the chiral centers are on the same side.
Chemical Reactions Analysis

Reactions and Technical Details

D,L-erythro-PPMP primarily acts as an inhibitor of glucosylceramide synthase, leading to decreased levels of glucosylceramide and subsequent accumulation of ceramides within cells. This mechanism is particularly relevant in cancer therapy, where increased ceramide levels can induce apoptosis in cancer cells.

Reactions involve:

  • Inhibition Mechanism: Competitive inhibition of glucosylceramide synthase.
  • Biological Impact: Enhanced cytotoxicity when combined with ceramide-generating agents like fenretinide .
Mechanism of Action

Process and Data

The mechanism by which D,L-erythro-PPMP exerts its effects involves several key processes:

  1. Inhibition of Glucosylceramide Synthase: By blocking this enzyme, D,L-erythro-PPMP prevents the conversion of ceramide to glucosylceramide, leading to increased intracellular ceramide levels.
  2. Synergistic Effects with Anticancer Agents: The compound enhances the efficacy of other chemotherapeutic agents by promoting ceramide accumulation, which is known to trigger apoptosis in cancer cells .

Data supporting this mechanism includes studies demonstrating that treatment with D,L-erythro-PPMP significantly increases ceramide levels in various cancer cell lines, thereby potentiating the effects of other anticancer therapies .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

D,L-erythro-PPMP exhibits several notable physical and chemical properties:

  • Appearance: Typically presented as a white to off-white solid.
  • Solubility: Soluble in organic solvents such as dimethyl sulfoxide and ethanol; limited solubility in water.
  • Stability: Stable under standard laboratory conditions but sensitive to moisture.

Relevant data includes melting point (approximately 70°C) and pH stability range (neutral conditions preferred).

Applications

Scientific Uses

D,L-erythro-PPMP has several significant applications in scientific research:

  1. Cancer Research: Used extensively as a tool to study ceramide metabolism and its implications in cancer cell apoptosis.
  2. Malaria Studies: Investigated for its role in inhibiting sphingomyelin synthesis in Plasmodium falciparum, potentially affecting parasite growth .
  3. Drug Development: As a lead compound for developing new therapeutics targeting glycosphingolipid metabolism.

D,L-erythro-PPMP's ability to modulate lipid metabolism positions it as a valuable compound in both basic research and therapeutic development across various fields.

Introduction to D,L-erythro-PPMP

D,L-erythro-PPMP (1-phenyl-2-palmitoylamino-3-pyrrolidino-1-propanol) represents a stereochemically defined inhibitor analogue crucial for deciphering sphingolipid metabolism. Unlike its active counterparts (e.g., PDMP), PPMP serves as a biologically inert scaffold due to its specific stereoconfiguration. This compound enables researchers to isolate stereospecific effects in glycosphingolipid biosynthesis pathways, particularly glucosylceramide synthase (GCS) function, without perturbing enzymatic activity. Its development marked a significant advancement in mechanistic studies of lipid-mediated cellular processes [5] [9].

Structural and Stereochemical Characterization of D,L-erythro-PPMP

The molecular structure of D,L-erythro-PPMP comprises three key domains:

  • A hydrophobic phenyl ring
  • An amide-linked C16 palmitoyl chain
  • A polar pyrrolidino headgroup

Critically, the erythro diastereomer configuration (D,L nomenclature) positions the C1-phenyl and C2-acylamino groups on adjacent carbons with syn orientation, contrasting with the threo isomer’s antiperiplanar arrangement. This spatial orientation impedes optimal binding to GCS’s catalytic pocket, as confirmed by molecular docking simulations [6] [9].

Table 1: Stereochemical Comparison of PPMP and PDMP Analogues

CompoundStereochemistryC1-C2 OrientationGCS Inhibition (IC₅₀)
D,L-threo-PDMPthreoAntiperiplanar0.3–5 µM
D,L-erythro-PDMPerythroSynclinal>100 µM (Weak)
D,L-erythro-PPMPerythroSynclinal>200 µM (Inactive)
L-threo-PPMPthreoAntiperiplanar90 nM

PPMP’s pyrrolidino group enhances solubility but does not overcome the erythro conformation’s steric clash with GCS. Nuclear magnetic resonance (NMR) studies confirm that the erythro isomer adopts a bent conformation, occluding access to the enzyme’s UDP-glucose binding site [6] [7].

Historical Context and Discovery in Sphingolipid Research

PPMP emerged during structure-activity relationship (SAR) investigations of PDMP (1-phenyl-2-decanoylamino-3-morpholino-1-propanol) in the 1980s–1990s. Initial studies revealed that PDMP’s GCS inhibition was stereospecific: only the threo diastereomer exhibited potency, while the erythro form was inert. Researchers synthesized PPMP by substituting PDMP’s morpholino ring with pyrrolidino, hypothesizing altered pharmacokinetics without activity loss [5] [6].

Unexpectedly, erythro-PPMP showed negligible inhibition of GCS even at high concentrations (IC₅₀ >200 µM). This contrasted with threo-PPMP derivatives, which achieved sub-100 nM IC₅₀ values. Consequently, erythro-PPMP was repurposed as a metabolically neutral control to distinguish:

  • GCS-specific effects from off-target lipid disruptions
  • Stereochemical versus headgroup contributions to inhibitor function

Its adoption accelerated in studies dissecting lysosomal lipid transport, where PDMP’s off-target effects (e.g., lysosomal ceramide accumulation) complicated data interpretation [3] [5].

Role as a Negative Control in Glucosylceramide Synthase Studies

D,L-erythro-PPMP’s primary utility lies in its capacity to isolate stereochemistry-dependent phenomena in sphingolipid biology. Key experimental applications include:

1. Validating GCS-Specific Phenotypes

In CRISPR/Cas9 GCS-knockout cells, erythro-PPMP treatment replicates the null phenotype (e.g., depleted glucosylceramide). Conversely, threo-PDMP induces additional lysosomal ceramide accumulation and mTOR dissociation—effects absent with erythro-PPMP [3] [9].

2. Elucidating Off-Target Mechanisms of PDMP

PDMP triggers lysosomal lipid export defects, enriching lysobisphosphatidic acid (LBPA) and cholesterol within 30 minutes. Erythro-PPMP does not provoke this response, confirming that PDMP’s lysosomal effects are independent of GCS inhibition [3].

3. Probing Sphingolipid Trafficking Pathways

When paired with clickable sphingosine analogs (e.g., pacSph), erythro-PPMP-treated cells show normal lysosomal export kinetics. This contrasts with PDMP, which traps ceramide in lysosomes, delaying metabolic flux [3].

Table 2: Experimental Outcomes with PDMP vs. Erythro-PPMP in Cellular Models

ParameterD,L-threo-PDMPD,L-erythro-PPMPBiological Implication
GCS activityInhibited (IC₅₀ ~1 µM)UnaffectedConfirms target specificity
Lysosomal ceramide3.5-fold increaseBaseline levelsOff-target effect of PDMP
LBPA enrichmentDetected at 30 minNot detectedPDMP disrupts lysosomal lipid export
mTOR lysosomal localizationDissociatedUnchangedLinks lipid transport to mTOR signaling

Properties

Product Name

D,L-erythro-PPMP

Molecular Formula

C29H50N2O3· HCl

Molecular Weight

511

Synonyms

D,L-erythro-1-Phenyl-2-hexadecanoylamino-3-morpholino-1-propanol•HCl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.